molecular formula C12H18N2O3S B15246367 3-((2-Morpholinoethyl)sulfonyl)aniline

3-((2-Morpholinoethyl)sulfonyl)aniline

Cat. No.: B15246367
M. Wt: 270.35 g/mol
InChI Key: OVYWFLUKXBJWPH-UHFFFAOYSA-N
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Description

3-((2-Morpholinoethyl)sulfonyl)aniline is a sulfonated aniline derivative characterized by a morpholinoethyl group (-CH2CH2-morpholine) attached to the sulfonyl moiety at the meta position of the aniline ring. The compound’s molecular formula is inferred as C12H17N3O3S, with a molecular weight of approximately 283.35 g/mol. Sulfonated anilines are typically synthesized via nucleophilic substitution reactions between sulfonyl chlorides and aniline derivatives under mild conditions .

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

3-(2-morpholin-4-ylethylsulfonyl)aniline

InChI

InChI=1S/C12H18N2O3S/c13-11-2-1-3-12(10-11)18(15,16)9-6-14-4-7-17-8-5-14/h1-3,10H,4-9,13H2

InChI Key

OVYWFLUKXBJWPH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCS(=O)(=O)C2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Morpholinoethyl)sulfonyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation and coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-Morpholinoethyl)sulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Scientific Research Applications of 3-((2-Morpholinoethyl)sulfonyl)aniline

This compound is an organic compound with the molecular formula C10H14N2O3SC_{10}H_{14}N_2O_3S. It is characterized by a morpholine ring, a sulfonyl group, and an aniline moiety. This compound is utilized in scientific research across various disciplines due to its unique chemical structure and biological activities.

Applications in Chemistry

This compound serves as a building block in organic synthesis and as a reagent in chemical reactions.

Applications in Biology

This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have explored its interactions with enzymes, receptors, and other proteins to modulate their activity and influence biochemical pathways, potentially leading to therapeutic effects such as inhibiting microbial growth or cancer cell proliferation.

Applications in Medicine

Due to its unique chemical structure and biological activity, this compound is explored as a potential drug candidate.

Applications in Industry

In industry, this compound is utilized in the production of advanced materials and as a precursor for other functional compounds.

Mechanism of Action

The mechanism of action of 3-((2-Morpholinoethyl)sulfonyl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares 3-((2-Morpholinoethyl)sulfonyl)aniline with key sulfonated aniline derivatives reported in the literature:

Compound Name Molecular Formula Substituent(s) on Aniline Molecular Weight (g/mol) Key Properties/Applications Evidence ID
3-(Morpholinosulfonyl)aniline C10H14N2O3S Morpholine directly bonded to SO2 242.29 Intermediate in drug synthesis
3-(2-Hydroxyethylsulfonyl)aniline C8H11NO3S -SO2-CH2CH2OH 201.24 Dye intermediate; moderate solubility
3-((Piperidin-1-ylsulfonyl)methyl)aniline C12H17N3O2S -CH2-SO2-piperidine 267.35 High purity (>98%); LC-MS confirmed
4-((3-Chlorophenyl)sulfonyl)aniline C12H10ClNO2S -SO2-(3-Cl-C6H4) 267.74 Antimicrobial activity potential
3,4'-Diaminodiphenylsulfone C12H12N2O2S -SO2- linking two aniline rings 248.30 Crystal structure resolved (P21/c)

Key Observations :

  • Substituent Effects: The presence of a morpholinoethyl group in this compound introduces a bulky, electron-rich substituent, enhancing solubility in polar solvents compared to simpler analogs like 3-(Morpholinosulfonyl)aniline .
  • Electronic Properties : Sulfonyl groups generally decrease the basicity of the aniline nitrogen, while morpholine or piperidine substituents can modulate electronic effects for targeted reactivity .

Physicochemical Properties

  • Solubility: Fluoroalkyl and morpholine-containing sulfonated anilines exhibit higher aqueous solubility than non-polar derivatives (e.g., chlorophenyl analogs) due to hydrogen-bonding capabilities .
  • Stability : Sulfonated anilines with aromatic substituents (e.g., 4-((3-Chlorophenyl)sulfonyl)aniline) show greater thermal stability than aliphatic derivatives .

Biological Activity

3-((2-Morpholinoethyl)sulfonyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a sulfonyl group attached to an aniline moiety, with a morpholinoethyl substituent that enhances its solubility and biological activity. The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective bactericidal properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to inhibit cell proliferation through modulation of apoptotic pathways and cell cycle arrest .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest at G1 phase

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes involved in critical metabolic pathways. For example, it may inhibit certain kinases that play a role in cancer cell proliferation and survival . Additionally, the sulfonyl group enhances the compound's ability to form hydrogen bonds with target proteins, increasing its binding affinity.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was found to restore sensitivity to antibiotics when used in combination therapies.
  • Cancer Research : Another research article reported on the use of this compound in combination with other anticancer agents, leading to enhanced therapeutic effects in animal models. The study concluded that the compound could serve as a valuable adjunct in cancer treatment protocols .

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